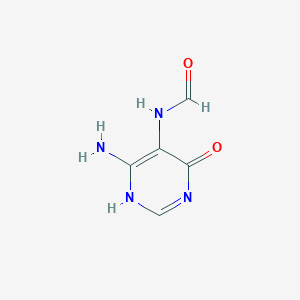

6-Amino-5-formylamino-3H-pyrimidine-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-3(9-2-10)5(11)8-1-7-4/h1-2H,(H,9,10)(H3,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOPYSSRZGKNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303403 | |

| Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64194-58-7 | |

| Record name | NSC158242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Mechanistic Insights into Formylaminopyrimidine Modifying Enzymes

GTP Cyclohydrolase Family

GTP cyclohydrolase I (GCH1) is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4) and is crucial for the production of folate in microorganisms and plants. researchgate.netnih.govfrontiersin.org GCH1 catalyzes the complex conversion of guanosine (B1672433) triphosphate (GTP) to 7,8-dihydroneopterin (B1664191) triphosphate. researchgate.netpnas.orggenome.jp This process is the first committed step in the biosynthesis of all pteridines. researchgate.net The enzyme is a target for the development of novel anti-infectives due to its essential role in these pathways. researchgate.netacs.org

Catalytic Mechanisms and Reaction Kinetics

The catalytic mechanism of GTP cyclohydrolase I is a complex process involving several steps, including the hydrolysis of the guanine (B1146940) ring of GTP and the subsequent formation of a formyl group.

The reaction catalyzed by GTP cyclohydrolase I is initiated by the hydrolysis of the imidazole (B134444) ring of the guanine base in GTP. researchgate.netresearchgate.net This hydrolytic event is facilitated by a zinc-activated water molecule within the enzyme's active site. researchgate.net The nucleophilic attack of this activated water molecule occurs at the C8 position of the guanine ring, leading to the cleavage of the C8-N9 bond. researchgate.net This initial hydrolysis step results in the formation of a key reaction intermediate, 2-amino-5-formylamino-6-ribosylamino-4(3H)-pyrimidinone triphosphate. researchgate.netnih.gov This intermediate has been experimentally verified in reactions catalyzed by GTP cyclohydrolase IA. researchgate.net Subsequently, a second hydrolysis at the C8 position cleaves the C8-N7 bond, leading to the elimination of the C8 atom as formate (B1220265). researchgate.net

The opening of the imidazole ring and the release of formate are rapid reactions compared to the subsequent rearrangement of the carbohydrate side-chain. nih.gov This rearrangement, an Amadori rearrangement, is a complex process that precedes the final formation of the dihydropyrazine (B8608421) ring of dihydroneopterin triphosphate. researchgate.netnih.gov A Schiff base intermediate is thought to be formed during the initial stage of this Amadori rearrangement. nih.gov

The study of enzyme kinetics provides valuable insights into the catalytic efficiency and substrate affinity of enzymes. For GTP cyclohydrolase I, steady-state kinetic analyses have been performed to determine key parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat). These parameters are crucial for understanding how the enzyme functions within metabolic pathways. europa.eu

The K_m value for GTP for Nocardia GTP cyclohydrolase I has been determined to be 6.5 µM, indicating a high affinity of the enzyme for its substrate. nih.gov Kinetic studies are essential for elucidating reaction mechanisms and predicting enzyme behavior in vivo. europa.eu Pre-steady-state kinetic analysis, which examines the initial moments of the reaction before the steady state is reached, allows for the measurement of individual rate constants for each step of the reaction. mit.edu

Table 1: Kinetic Parameters of GTP Cyclohydrolase I

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Nocardia sp. | GTP | 6.5 | 145.0 | 2.23 x 10⁷ |

This table presents the Michaelis-Menten kinetic parameters for GTP cyclohydrolase I from Nocardia sp. The data highlights the enzyme's high affinity for GTP and its catalytic efficiency.

Characterization of Substrate Analogues and Inhibitor Effects

To further understand the active site and catalytic mechanism of GTP cyclohydrolase I, various substrate analogues and inhibitors have been studied. These molecules can provide information about substrate binding and the transition state of the reaction.

8-oxo-GTP is a tightly binding, competitive inhibitor and a reaction intermediate analog of GTP cyclohydrolase I. pnas.orgresearchgate.net Another substrate analog, 7-deaza-GTP, is a non-hydrolyzable and more weakly inhibiting analog. pnas.orgsemanticscholar.org The study of these analogs has revealed differences in the binding modes between different types of GTP cyclohydrolases. researchgate.net For instance, the type IB enzyme shows an inverted binding mode for the ribosyl moiety of 8-oxo-GTP compared to the type IA enzyme. researchgate.net

In addition to substrate analogs, other molecules have been identified as inhibitors of GTP cyclohydrolase I. 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP) acts as a competitive inhibitor of the enzyme. nih.gov Tetrahydrobiopterin (BH4), the end product of the pathway, can also inhibit the enzyme's activity through a feedback mechanism. pnas.orgnih.gov

Table 2: Inhibitors of GTP Cyclohydrolase I

| Inhibitor | Type of Inhibition | Target Enzyme | Ki (mM) |

|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | Competitive | Nocardia GTPCH | 0.23 |

| 8-oxo-GTP | Competitive | GTP Cyclohydrolase I | - |

| 7-deaza-GTP | Non-hydrolyzable analog | GTP Cyclohydrolase I | - |

| Tetrahydrobiopterin (BH4) | Feedback Inhibition | GTP Cyclohydrolase I | - |

This table summarizes various inhibitors of GTP cyclohydrolase I, their mode of action, and their inhibition constants where available.

Role of Divalent Cations (e.g., Mg²⁺) in Enzyme Activity

Divalent cations play a critical role in the catalytic activity of GTP cyclohydrolase I. The enzyme requires a zinc ion (Zn²⁺) for its catalytic function. researchgate.netnih.gov This zinc ion is essential for the hydrolysis of the imidazole ring of GTP. researchgate.net It activates a water molecule that then acts as a nucleophile to attack the C8 position of the guanine ring. researchgate.net

While Zn²⁺ is essential for catalysis, other divalent cations can modulate the enzyme's activity. Magnesium ions (Mg²⁺), as well as Mn²⁺, Co²⁺, and Zn²⁺, can inhibit the enzyme's activity at relatively high concentrations. nih.gov This inhibition is due to the reduction of the available metal-free GTP, which is the actual substrate for the enzyme. nih.gov In contrast, some studies have shown that Mg²⁺ has little effect on the activity of Nocardia GTP cyclohydrolase I. nih.gov Other divalent cations like calcium (Ca²⁺), copper (Cu²⁺), and mercury (Hg²⁺) have been shown to significantly inhibit the enzyme. nih.gov The coordination of a magnesium ion can also influence the geometry and charge distribution of the GTP molecule, potentially facilitating hydrolysis. nih.gov

Table 3: Effect of Divalent Cations on Nocardia GTP Cyclohydrolase I Activity

| Cation (5 mM) | % Inhibition |

|---|---|

| Calcium (Ca²⁺) | 82 |

| Copper (Cu²⁺) | 9 |

| Zinc (Zn²⁺) | 90 |

| Mercury (Hg²⁺) (0.1 mM) | 87 |

| Magnesium (Mg²⁺) | Little effect |

This table shows the inhibitory effect of various divalent cations on the activity of GTP cyclohydrolase I from Nocardia. The data illustrates the significant inhibition by Ca²⁺, Zn²⁺, and Hg²⁺, while Mg²⁺ has a minimal impact.

Mutational Analysis of Key Active Site Residues (e.g., H179A in GTP Cyclohydrolase I)

Site-directed mutagenesis is a powerful tool to investigate the function of specific amino acid residues within an enzyme's active site. In GTP cyclohydrolase I, the mutation of histidine 179 to alanine (B10760859) (H179A) has provided significant insights into the enzyme's reaction mechanism.

Formylaminopyrimidine Deformylases

Formylaminopyrimidine deformylases are a class of enzymes that catalyze the removal of a formyl group from formylaminopyrimidine derivatives. This reaction is a key step in various metabolic pathways.

Specificity of the Deformylation Reaction and Resulting Products

The deformylation reaction is a hydrolytic process that specifically targets the formamide (B127407) bond in formylaminopyrimidine compounds. While the direct deformylation of 6-amino-5-formylamino-3H-pyrimidine-4-one is not extensively detailed in the provided research, the reaction mechanism can be inferred from the study of homologous enzymes and related substrates.

A well-characterized example is the deformylation of 2-amino-5-formylamino-6-ribosylaminopyrimidin-4(3H)-one 5'-monophosphate (FAPy). The enzyme 2-amino-5-formylamino-6-ribosylaminopyrimidin-4(3H)-one 5'-monophosphate deformylase, also known as ArfB, catalyzes the hydrolysis of the formamide bond in FAPy. uniprot.org This reaction yields 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (APy) and formate. uniprot.org

Based on this, the deformylation of 6-amino-5-formylamino-3H-pyrimidine-4-one would be expected to yield 5,6-diamino-3H-pyrimidine-4-one and formate. The reaction is a critical step in biosynthetic pathways, such as the biosynthesis of coenzyme F420 and riboflavin (B1680620). uniprot.org Aldehyde deformylation, in a broader context, is a significant reaction in biology, organic chemistry, and inorganic chemistry, with various applications. rsc.org In biological systems, these reactions can have diverse functions, from the production of alkanes and alkenes in cyanobacteria to the biosynthesis of hormones like estrogen catalyzed by cytochrome P450 enzymes. rsc.org

Functional Prediction and Characterization of Archaeal Deformylases (e.g., ArfB)

The functional prediction and characterization of archaeal deformylases, such as ArfB, have been advanced through integrated approaches combining sequence and structure information. nih.gov ArfB from Methanobacterium sp. MB1 has been identified as a 2-amino-5-formylamino-6-ribosylaminopyrimidin-4(3H)-one 5'-monophosphate deformylase. uniprot.org Its function is inferred from homology and plays a role in the biosynthesis of coenzyme F420 and riboflavin. uniprot.org

The study of archaeal proteins is often challenging due to a significant portion of their genomes remaining uncharacterized. frontiersin.org However, advanced tools like AlphaFold2, trRosetta, ProFunc, and DeepFri are improving the annotation of archaeal proteins. nih.govnih.gov These methods have been used to analyze proteins from human gut archaea like Methanobrevibacter smithii, identifying unique archaeal proteins and homologs shared with bacteria. nih.govnih.gov Such studies help in refining annotations based on predicted structures, extending beyond sequence similarity. nih.govnih.gov The functional classification of archaeal proteins is crucial for reconstructing their metabolic potential and identifying gaps in pathways that require further experimental characterization. frontiersin.org

Structural Biology of Enzymes Associated with Formylaminopyrimidine Metabolism

The structural biology of enzymes involved in the metabolism of formylaminopyrimidines provides critical insights into their function. X-ray crystallography and other structural techniques have been pivotal in elucidating the architecture of these enzymes.

X-ray Crystallography Studies of Relevant Enzyme Homologs (e.g., GTP cyclohydrolase II homologs)

X-ray crystallography has been instrumental in determining the three-dimensional structures of enzymes homologous to those involved in formylaminopyrimidine metabolism, such as GTP cyclohydrolase II (GCHII). wikipedia.org GCHII catalyzes the conversion of GTP to 2,5-diamino-6-β-ribosyl-4(3H)-pyrimidinone-5'-phosphate, a precursor in riboflavin biosynthesis. nih.govnih.gov As of late 2007, two structures for this class of enzymes have been solved, with PDB accession codes 2BZ0 and 2BZ1. wikipedia.org

The structure of GCHII reveals a different protein fold compared to GTP cyclohydrolase I, although both utilize a catalytic zinc ion. nih.gov A study on GCHII from Helicobacter pylori (hGCHII) revealed a crystal structure where active site cysteines were oxidized, forming disulfide bonds, and the catalytic Zn2+ was absent. nih.gov This suggests that the enzyme's activity could be regulated by the cellular redox environment. nih.gov Further experiments showed that while the enzyme crystallized in an oxidized form, the Zn2+ was intrinsically present in the reduced, active state. nih.gov

Analysis of Oligomerization States and Quaternary Structure

The quaternary structure, or the arrangement of multiple protein subunits, is a significant factor in the function and stability of many enzymes. Oligomerization is recognized as a mechanism for protein stabilization, conferring adaptations to various conditions, including high temperatures. nih.gov

An example from archaea is the acyl coenzyme A carboxylase from Acidianus brierleyi, which was found to have a molecular mass of approximately 540 kDa and an α4β4γ4 subunit structure. nih.gov The study of various enzymes has shown that the oligomeric state can be influenced by the presence of ligands, such as substrates or inhibitors. biorxiv.org For instance, catalase and aldolase (B8822740) have been observed to dissociate into their subunits in the presence of their substrates. biorxiv.org In contrast, for some enzymes, oligomerization is part of their activation mechanism. nih.gov The analysis of oligomeric states using techniques like mass photometry can provide insights into the dynamic nature of enzyme complexes. biorxiv.org

Active Site Architecture and Substrate Binding Motif Characterization

The active site architecture of enzymes like GCHII has been characterized in detail through structural studies. The structure of a GCHII complexed with a GTP analog (GMPCPP) shows that the residue Arg128 interacts with the α-phosphonate of the substrate. nih.gov This positions Arg128 to act as a nucleophile for the release of pyrophosphate and the formation of a proposed covalent guanylyl-enzyme intermediate. nih.gov

Tyr105 is another key residue, playing a role in the opening of the GTP ring by being hydrogen-bonded to a zinc-activated water molecule, which is positioned for a nucleophilic attack on the C-8 atom of the guanine ring. nih.gov Although both GCHII and GCH I utilize a zinc ion for GTP ring opening and formate release, they employ different residues to catalyze this step. nih.gov In the bifunctional archaeal acyl-CoA carboxylase, homology searches and sequence alignments have identified conserved functional domains and substrate-binding motifs. The ATP-binding residues are located in the biotin (B1667282) carboxylase subunit, the conserved biotin-binding site is on the biotin carboxyl carrier protein, and the acyl-CoA-binding and carboxybiotin-binding sites are within the carboxyltransferase subunit. nih.gov

Chemical Synthesis and Analog Development of Formylaminopyrimidine Compounds

Synthetic Methodologies for 6-Amino-5-formylamino-3H-pyrimidine-4-one

The creation of 6-Amino-5-formylamino-3H-pyrimidine-4-one, also known as N-(4-Amino-1,6-dihydro-6-oxo-5-pyrimidinyl)formamide, primarily involves the formylation of a di-substituted pyrimidine (B1678525) precursor. scbt.com The efficiency and success of this synthesis hinge on the careful execution of formylation reactions and optimization of the surrounding conditions.

The principal method for synthesizing 6-Amino-5-formylamino-3H-pyrimidine-4-one is through the direct formylation of 4,5-diaminouracil. This reaction selectively adds a formyl group (-CHO) to one of the amino groups, typically the one at the C5 position, due to differences in reactivity.

A common and established method for this transformation is the use of formic acid. google.com In a typical procedure, the diamine precursor is treated with formic acid, which serves as the formylating agent. The reaction involves the nucleophilic attack of one of the amino groups on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide (B127407) product. A closely related reaction, the formylation of 1,3-dimethyl-4,5-diaminouracil, demonstrates this principle effectively, leading to the formation of its corresponding formyl derivative. google.com

The yield and purity of 6-Amino-5-formylamino-3H-pyrimidine-4-one are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the concentration and stoichiometry of the formylating agent, temperature, and the chemical environment.

Historically, formylation of diaminouracils was carried out with concentrated formic acid (approx. 90%). google.com However, research has shown that this process can be effectively performed using much more dilute aqueous solutions of formic acid. For the formylation of 1,3-dimethyl-4,5-diaminouracil, it was found that using approximately 1.5 molar equivalents of formic acid at a concentration not exceeding 37% by weight was successful. google.com Further optimization demonstrated that concentrations as low as 6% by weight could be used effectively. google.com

The synthesis of the precursor, 4,5-diaminouracil, also requires carefully controlled conditions. For instance, the catalytic reduction of a nitroso precursor like 1,3-dimethyl-4-amino-5-nitrosouracil is performed under a hydrogen pressure of 1 to 20 bar within a temperature range of 20° to 60° C. google.com The pH is also controlled, typically adjusted to a range of 7 to 10. google.com During the purification of diaminouracil from its bisulfite salt, heating with concentrated hydrochloric acid is conducted under a hood to manage fumes. orgsyn.org

Table 1: Optimized Reaction Conditions for Formylation and Precursor Synthesis

| Parameter | Condition | Compound | Purpose | Source |

| Formic Acid Stoichiometry | ~1.5 molar equivalents | 1,3-dimethyl-4,5-diaminouracil | Formylation | google.com |

| Formic Acid Concentration | Not substantially in excess of 37% | 1,3-dimethyl-4,5-diaminouracil | Formylation | google.com |

| Hydrogen Pressure | 1 to 20 bar | 1,3-dimethyl-4-amino-5-nitrosouracil | Catalytic Reduction (Precursor Synthesis) | google.com |

| Temperature | 20° to 60° C | 1,3-dimethyl-4-amino-5-nitrosouracil | Catalytic Reduction (Precursor Synthesis) | google.com |

| pH | 7 to 10 | 1,3-dimethyl-4-amino-5-nitrosouracil | Catalytic Reduction (Precursor Synthesis) | google.com |

The primary precursor for the synthesis of 6-Amino-5-formylamino-3H-pyrimidine-4-one is 4,5-diaminouracil (also known as 5,6-diaminouracil). orgsyn.org The synthesis of this key intermediate often starts from simpler, acyclic compounds. One established route begins with the reaction of ethyl cyanoacetate (B8463686) and urea (B33335) in the presence of sodium ethoxide. orgsyn.org This is followed by nitrosation and then reduction using sodium hydrosulfite to yield 4,5-diaminouracil. orgsyn.org

The formylaminopyrimidine structure is a valuable intermediate itself. The basic scaffold of 4,5-diaminouracil is a cornerstone in the synthesis of various purine (B94841) derivatives which have significant pharmacological value. google.com Following formylation and subsequent cyclization, compounds like theophylline, a drug used in the treatment of bronchial asthma, can be produced. google.comgoogle.com This positions 6-Amino-5-formylamino-3H-pyrimidine-4-one as a direct precursor to biologically active xanthines such as caffeine (B1668208) and theobromine. google.com

Design and Synthesis of Formylaminopyrimidine Analogues

The development of analogues of 6-Amino-5-formylamino-3H-pyrimidine-4-one allows for the exploration of structure-activity relationships and the generation of novel compounds with tailored properties. Strategies involve either building the pyrimidine scaffold with the formylamino group pre-incorporated or modifying an existing pyrimidine ring.

The construction of the pyrimidine core is a foundational aspect of synthesizing analogues. Several basic approaches exist for building the pyrimidine ring system, which can then be functionalized. nih.gov

One common strategy is the condensation of multiple components. For example, pyrimidine derivatives can be synthesized through the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride in the presence of a base like sodium hydroxide. nih.gov Another approach involves the reaction of ethyl cyanoacetate, an aldehyde, and thiourea (B124793) with a catalyst such as potassium carbonate. scispace.com These methods build a substituted pyrimidine ring, and by choosing appropriate starting materials (e.g., a diamine or a precursor that can be converted to a diamine), a scaffold suitable for subsequent formylation can be created. The formylation step itself, as described previously using formic acid, would then be applied to introduce the required formylamino group.

Modifying an existing pyrimidine ring is a versatile strategy for generating analogues. This approach allows for the introduction of various substituents at different positions of the pyrimidine core. nih.gov

A powerful technique is nucleophilic substitution on halogenated pyrimidines. For instance, starting with 2,4,6-trichloropyrimidine, different amines can be sequentially introduced at the C2 and C4 positions to create 2,4-diaminopyrimidine (B92962) scaffolds. nih.gov Similarly, 2-amino-4,6-dichloropyrimidine (B145751) can react with a variety of amines to produce a range of 2-aminopyrimidine (B69317) derivatives. mdpi.com To create a formylamino compound, one could envision a pathway starting with a dichlorinated pyrimidine, followed by the introduction of two different amino groups (or protecting one), and finally formylating the desired amino group. Regioselective synthesis allows for targeted modifications, such as appending different substituents specifically at the C-6 position of 2-amino-4(3H)-pyrimidinone. nih.gov These varied synthetic routes provide a robust toolbox for creating a library of formylaminopyrimidine analogues with diverse structural features.

Application of Isotopic Labeling Approaches for Synthetic and Mechanistic Studies

Isotopic labeling is a powerful technique utilized in the study of formylaminopyrimidine compounds to elucidate reaction mechanisms, trace metabolic pathways, and aid in structural analysis. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the molecular structure of 6-amino-5-formylamino-3H-pyrimidine-4-one and its analogs allows researchers to follow the fate of specific atoms through synthetic steps and biological processes. This approach provides invaluable insights that are often unattainable through other analytical methods. synmr.in

The primary applications of isotopic labeling in this context include:

Mechanistic Elucidation: By selectively labeling specific atomic positions, chemists can track bond-forming and bond-breaking events, identify intermediates, and understand the reversibility of reaction steps. For example, deuterium labeling can reveal the source of a proton in an acid-base catalyzed reaction or determine whether a C-H bond is cleaved in a rate-determining step through the kinetic isotope effect. beilstein-journals.orgresearchgate.net

Metabolic Fate and Biosynthesis: Labeled compounds are essential tools for studying how formylaminopyrimidines are metabolized in biological systems. By introducing a labeled analog into a cell culture or organism, researchers can trace its uptake, distribution, and transformation into various metabolites using techniques like mass spectrometry and NMR spectroscopy. synmr.in

Structural Analysis: Isotope enrichment, particularly with ¹³C and ¹⁵N, is crucial for advanced NMR spectroscopic studies. nih.gov It helps to resolve complex spectra, assign signals accurately, and determine the three-dimensional structure of these molecules and their complexes with biological macromolecules like proteins and nucleic acids. nih.govresearchgate.net

Synthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled 6-amino-5-formylamino-3H-pyrimidine-4-one can be achieved by incorporating labeled precursors at various stages of the synthetic route.

One common strategy involves the use of a labeled formylating agent to introduce an isotopically marked formyl group. For instance, ¹³C-formic acid can be used to label the C8 position of purines, a reaction analogous to the formylation of a 5-aminopyrimidine (B1217817) precursor. nih.gov Similarly, deuterated formylating reagents can be employed.

Another approach is to construct the pyrimidine ring itself from labeled building blocks. The synthesis of pyrimidine nucleosides has been achieved using ¹³C-glucose and labeled nucleobases, demonstrating the feasibility of incorporating labels into the core heterocyclic structure. nih.gov For instance, the pyrimidine ring can be assembled using precursors where specific carbon or nitrogen atoms are replaced with their stable isotopes. nih.govresearchgate.net

The following table summarizes various isotopic labeling approaches and their potential application in the study of formylaminopyrimidine compounds.

| Labeled Precursor | Isotope(s) | Target Position in Formylaminopyrimidine | Purpose of Labeling | Research Findings/Applications |

| [¹³C]-Formic Acid | ¹³C | Formyl Carbon | Mechanistic studies of formyl transfer; NMR structural analysis | Used to label the C8 position in purine synthesis, a method adaptable for formylating 5-aminopyrimidine precursors. nih.gov |

| [¹⁵N]-Ammonia/Urea | ¹⁵N | Pyrimidine Ring Nitrogens (N1, N3) | Elucidation of pyrimidine ring formation; NMR studies of hydrogen bonding and structure | ¹⁵N-labeled precursors are widely used in the synthesis of pyrimidines and purines to overcome the line broadening caused by the natural abundance ¹⁴N isotope in NMR. nih.gov |

| [¹³C]-Bromoacetic Acid | ¹³C | Pyrimidine Ring Carbons (C4, C5, C6) | Tracing carbon atoms in pyrimidine biosynthesis and degradation; NMR structural assignment | Different isomers of labeled bromoacetic acid can selectively introduce ¹³C at specific positions of the uracil (B121893) ring. nih.gov |

| Deuterated Solvents (e.g., D₂O) | ²H (Deuterium) | Exchangeable Protons (e.g., on amino groups) | Studying proton transfer mechanisms; simplifying ¹H NMR spectra | Deuterium oxide is a common source for H-D exchange reactions, which can be catalyzed by agents like palladium on carbon (Pd/C) with aluminum. synmr.innih.gov |

| Deuterated Aldehydes/Formamides | ²H (Deuterium) | Formyl Hydrogen | Investigating kinetic isotope effects; studying metabolic stability | Deuterated reagents are used in multicomponent reactions to create selectively deuterated products, which can exhibit enhanced metabolic stability. beilstein-journals.org |

Mechanistic Insights from Isotopic Labeling

Isotopic labeling has been instrumental in clarifying the mechanisms of reactions involving pyrimidine derivatives. For example, in the synthesis of certain pyridine (B92270) derivatives, labeling studies using ¹⁵NH₄Cl demonstrated that the nitrogen from ammonia (B1221849) was incorporated into the pyridine ring, confirming the proposed reaction pathway. acs.org A similar strategy could be employed to verify the incorporation of nitrogen atoms into the pyrimidine ring of 6-amino-5-formylamino-3H-pyrimidine-4-one.

Furthermore, deuterium labeling is a key tool for investigating kinetic isotope effects (KIE). A significant KIE (where the rate of reaction is slower for the deuterated compound compared to the non-deuterated one) can indicate that the cleavage of a C-H bond is the rate-limiting step of a reaction. This has been used to study the metabolic "soft spots" in drug molecules, where deuteration can increase metabolic stability and prolong the half-life of a drug. beilstein-journals.org Such studies on labeled 6-amino-5-formylamino-3H-pyrimidine-4-one could provide valuable information on its metabolic fate and potential for drug development.

The table below provides examples of how specific isotopic labels have been used to gain mechanistic insights in related heterocyclic systems.

| Isotopic Label | Compound Class Studied | Mechanistic Question Addressed | Key Finding |

| ¹⁵N | Pyridines | Source of ring nitrogen in a three-component reaction | Labeling with ¹⁵NH₄Cl confirmed the incorporation of the ammonia nitrogen into the final pyridine ring. acs.org |

| ²H (Deuterium) | Aldehydes in multicomponent reactions | Metabolic stability and reaction mechanism | Selective deuteration of aldehydes led to deuterated products with potentially enhanced metabolic stability due to the kinetic isotope effect. beilstein-journals.org |

| ¹³C / ¹⁵N | Pyrimidine Nucleosides | Pathway of ring formation | Synthesis from labeled glucose and nucleobases allowed for the tracing of atoms and elucidation of the synthetic pathway. nih.gov |

| ²H (Deuterium) | Pyridinium Salts | Reversibility of hydride reduction | Labeling with d₂-paraformaldehyde showed deuterium incorporation in both product and starting material, indicating a reversible step. researchgate.net |

Metabolic Regulation and Systemic Control

Regulation of Riboflavin (B1680620) and Pteridine Biosynthetic Pathways

The biosynthesis of both riboflavin (vitamin B2) and pteridines originates from guanosine (B1672433) triphosphate (GTP). nih.govresearchgate.net The initial and committed step in riboflavin biosynthesis is catalyzed by GTP cyclohydrolase II, which converts GTP into pyrimidine (B1678525) intermediates. nih.govnih.govwikipedia.org A structurally related compound to 6-Amino-5-formylamino-3H-pyrimidine-4-one, specifically 2-Amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one, is a known metabolite in the archaeal riboflavin biosynthesis pathway. This highlights the direct lineage of formylaminopyrimidines in this essential process.

The regulation of these pathways is multifaceted. In many bacteria, the expression of genes in the riboflavin operon is controlled by a riboswitch, a structural element in the mRNA that can directly bind to flavin mononucleotide (FMN), a downstream product of the pathway. High levels of FMN lead to a conformational change in the riboswitch, resulting in the premature termination of transcription and thus, a feedback inhibition of riboflavin synthesis.

Similarly, the pteridine biosynthetic pathway, which also utilizes GTP as a precursor, is subject to regulatory control. The enzymes in this pathway are crucial for the production of tetrahydrobiopterin (B1682763), a cofactor essential for the synthesis of aromatic amino acids and nitric oxide. nih.gov The activity of GTP cyclohydrolase I, the first enzyme in this pathway, is a key regulatory point.

Feed-forward and Feedback Mechanisms in Purine (B94841)/Pyrimidine Homeostasis Relevant to Formylaminopyrimidine Metabolism

The metabolism of 6-Amino-5-formylamino-3H-pyrimidine-4-one is intrinsically linked to the broader homeostasis of purine and pyrimidine nucleotides. The availability of the precursor GTP, a purine, directly influences the rate of its formation. Therefore, the complex regulatory networks governing purine biosynthesis have a direct feed-forward effect on the production of this formylaminopyrimidine.

Feedback inhibition is a cornerstone of purine and pyrimidine metabolic regulation. The end-products of these pathways, such as ATP, GTP, CTP, and UTP, allosterically inhibit key enzymes at the beginning of their respective synthetic routes to prevent their overproduction. For instance, the de novo synthesis of pyrimidines is regulated by the activity of carbamoyl phosphate synthetase II, which is inhibited by UTP and activated by PRPP (5-phosphoribosyl-1-pyrophosphate). nih.gov

While direct evidence for the regulatory role of 6-Amino-5-formylamino-3H-pyrimidine-4-one itself is not extensively documented, its position as an intermediate suggests its concentration can influence pathway flux. An accumulation of this intermediate could potentially signal a bottleneck downstream, indirectly affecting the activity of upstream enzymes. The interplay between the purine and pyrimidine systems is also evident, with studies showing that a high level of purine nucleotides can reverse feedback inhibition in the pyrimidine pathway. nih.gov

| Regulatory Mechanism | Key Molecules/Enzymes | Pathway Affected | Effect |

| Feedback Inhibition | FMN | Riboflavin Biosynthesis | Inhibition of transcription via riboswitch |

| Feedback Inhibition | UTP | Pyrimidine Biosynthesis | Inhibition of Carbamoyl phosphate synthetase II |

| Feed-forward Activation | PRPP | Pyrimidine Biosynthesis | Activation of Carbamoyl phosphate synthetase II |

| Feed-forward Control | GTP availability | Riboflavin & Pteridine Biosynthesis | Substrate for initial enzymatic step |

| Cross-pathway Regulation | Purine nucleotides | Pyrimidine Biosynthesis | Reversal of feedback inhibition |

Implications of Dysregulation of Associated Metabolic Pathways

Disruptions in the metabolic pathways involving pyrimidine intermediates like 6-Amino-5-formylamino-3H-pyrimidine-4-one can have significant pathological consequences. Inborn errors of pyrimidine metabolism, though rare, can lead to a range of clinical manifestations affecting neurological, immunological, and hematological systems. nih.gov

One of the well-characterized disorders of pyrimidine synthesis is hereditary orotic aciduria , caused by a deficiency in the enzyme UMP synthase. This leads to the accumulation of orotic acid and a deficiency in pyrimidine nucleotides, resulting in megaloblastic anemia and developmental delays. wikilectures.eumsdmanuals.com

Disorders in pyrimidine degradation can also occur. For example, a deficiency in dihydropyrimidine dehydrogenase, the initial enzyme in the catabolism of uracil (B121893) and thymine, can lead to the accumulation of these pyrimidines and cause neurological problems. nih.gov

While specific pathologies directly linked to the accumulation of 6-Amino-5-formylamino-3H-pyrimidine-4-one are not well-defined in the literature, its central role as a precursor suggests that its dysregulation could contribute to imbalances in riboflavin and pteridine levels. Deficiencies in these vital molecules are associated with a wide range of health issues, from developmental abnormalities to metabolic and neurological disorders.

| Disordered Pathway | Associated Disease | Key Defect | Clinical Manifestations |

| Pyrimidine Synthesis | Hereditary Orotic Aciduria | UMP synthase deficiency | Megaloblastic anemia, developmental delays |

| Pyrimidine Degradation | Dihydropyrimidine Dehydrogenase Deficiency | Dihydropyrimidine dehydrogenase deficiency | Neurological problems |

| Purine Metabolism | Gout | Overproduction or underexcretion of uric acid | Joint inflammation |

| Purine Salvage | Lesch-Nyhan Syndrome | HGPRT deficiency | Neurological dysfunction, self-injurious behavior |

Advanced Research Techniques and Computational Approaches

Spectroscopic Analysis of Reaction Intermediates (e.g., Multiwavelength Photometry, Optical Spectroscopy for Schiff Base Detection)

Spectroscopic methods are fundamental to identifying and characterizing transient molecules, such as reaction intermediates, formed during the enzymatic processing of 6-Amino-5-formylamino-3H-pyrimidine-4-one. These techniques exploit the interaction of electromagnetic radiation with molecules to reveal structural and electronic details.

Optical Spectroscopy , particularly UV-visible absorption spectroscopy, is a powerful tool. The pyrimidine (B1678525) ring and its derivatives exhibit characteristic absorption spectra that can shift based on substitution and electronic environment. univ-lorraine.fr For instance, the formation of a Schiff base, a common intermediate in enzymatic reactions involving an amine and a carbonyl group, results in a new chromophore with a distinct absorption maximum. hi-techsci.com By monitoring changes in the absorption spectrum over time, researchers can track the appearance and disappearance of such intermediates. Multiwavelength photometry allows for simultaneous monitoring at several wavelengths, providing a more detailed kinetic profile of the reaction.

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules, which are sensitive to changes in bonding. The formation and breakdown of intermediates during the metabolism of 6-Amino-5-formylamino-3H-pyrimidine-4-one involve specific changes in functional groups (e.g., C=N stretch in a Schiff base, C=O stretch of the formyl group). These changes produce distinct signals in the IR spectrum, helping to confirm the structure of transient species. portlandpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information at the atomic level. While typically used for stable molecules, advanced NMR techniques can be adapted to detect and characterize reaction intermediates, confirming their chemical structure and stereochemistry. The chemical shifts of protons and carbons in the pyrimidine ring are highly sensitive to the chemical transformations occurring at the C5 and C6 positions. nih.gov

A comparative table of spectroscopic applications is presented below.

| Spectroscopic Technique | Application in Studying Intermediates | Key Findings/Information |

| UV-Visible Spectroscopy | Detection of chromophoric intermediates like Schiff bases. | Provides kinetic data on the formation and decay of intermediates by tracking changes in absorbance at specific wavelengths. hi-techsci.com |

| Infrared (IR) Spectroscopy | Identification of functional group transformations. | Confirms the presence of specific bonds (e.g., C=N, C=O) characteristic of intermediates, corroborating proposed reaction mechanisms. portlandpress.com |

| NMR Spectroscopy | Detailed structural elucidation of intermediates. | Determines the precise atomic connectivity and stereochemistry of transient species that can be trapped or studied at low temperatures. nih.gov |

Radiochemical Assays for Enzyme Activity Quantification

Radiochemical assays are a highly sensitive and specific method for quantifying the activity of enzymes involved in the metabolism of 6-Amino-5-formylamino-3H-pyrimidine-4-one, such as a putative formylase or deformylase. These assays rely on the use of a substrate labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

The principle involves incubating the radiolabeled substrate with the enzyme source (e.g., a cell extract or purified enzyme) and then separating the radioactive product from the unreacted substrate. libretexts.orglibretexts.org The amount of radioactivity in the product is then measured, typically using liquid scintillation counting, which provides a direct measure of the enzyme's catalytic rate. libretexts.org

Advantages of this method include:

High Sensitivity: Radiometric assays can detect minute amounts of product, making them suitable for enzymes with low activity or when only small amounts of biological material are available. libretexts.orgdu.ac.in

Specificity: The assay measures only the conversion of the specific radiolabeled substrate, avoiding interference from other reactions or colored compounds in crude biological extracts. libretexts.org

Versatility: The technique can be adapted for a wide range of substrate concentrations and is applicable to virtually any enzyme class, provided a radiolabeled substrate can be synthesized. libretexts.org

For example, to measure the activity of an enzyme that removes the formyl group from 6-Amino-5-formylamino-3H-pyrimidine-4-one, one could use a substrate with a ¹⁴C-labeled formyl group. After the enzymatic reaction, the released [¹⁴C]formate can be separated from the pyrimidine substrate and quantified.

| Assay Parameter | Description | Example Application |

| Radiolabeled Substrate | 6-Amino-5-([¹⁴C]formylamino)-3H-pyrimidine-4-one | To measure the rate of a deformylase enzyme. |

| Separation Method | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or selective extraction. | Separation of the pyrimidine product from the released [¹⁴C]formate. du.ac.in |

| Detection Method | Liquid Scintillation Counting or Phosphorimaging. | Quantification of the radioactivity in the product spot/fraction to determine reaction velocity. libretexts.orgdu.ac.in |

Quenched-Flow Kinetic Studies for Rapid Reaction Intermediates

Many enzymatic reactions, including the formation or cleavage of covalent intermediates, occur on a millisecond timescale. Quenched-flow kinetics is a powerful technique designed to study these rapid pre-steady-state kinetics, which are too fast to be measured by conventional methods. nih.govlibretexts.org

The quenched-flow apparatus rapidly mixes the enzyme and substrate solutions, allows the reaction to proceed for a precise, short period (milliseconds), and then stops or "quenches" it by adding a chemical quenching agent (e.g., a strong acid or base) that denatures the enzyme. nih.govdu.ac.innih.gov Each experiment, with a different reaction time, provides a snapshot of the species present in the reaction mixture. By analyzing the concentration of substrate, intermediates, and products in a series of these quenched samples, a detailed time course of the reaction can be reconstructed. hi-techsci.com

This technique is particularly valuable when:

The reaction lacks a convenient optical signal for stopped-flow analysis. portlandpress.comnih.gov

The goal is to identify and kinetically characterize a specific chemical intermediate in the reaction pathway. portlandpress.comlibretexts.org

The order of bond formation or cleavage needs to be determined. libretexts.org

For an enzyme processing 6-Amino-5-formylamino-3H-pyrimidine-4-one, quenched-flow analysis could be combined with mass spectrometry or HPLC to quantify the rapid formation of a covalent enzyme-intermediate complex or the burst release of a product in the first few milliseconds of the reaction.

Computational Chemistry and Molecular Modeling of Enzyme-Substrate/Intermediate Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding enzyme mechanisms at a molecular level. These approaches are used to simulate the interaction between an enzyme and its substrate, such as 6-Amino-5-formylamino-3H-pyrimidine-4-one, providing insights that are often inaccessible through experimental methods alone.

Molecular Docking is a computational technique used to predict the preferred binding orientation of a substrate within an enzyme's active site. This method can identify key amino acid residues that interact with the formylaminopyrimidine substrate through hydrogen bonds, electrostatic interactions, or van der Waals forces, helping to explain the enzyme's specificity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-substrate complex over time. nih.gov Starting from a docked structure, MD simulations can reveal conformational changes in both the enzyme and the substrate upon binding, the role of water molecules in the active site, and the stability of the Michaelis complex. These simulations can help understand how the enzyme positions the substrate for catalysis.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a higher level of theory to study the chemical reaction itself. In this hybrid approach, the reactive core of the active site (including the substrate and key catalytic residues) is treated with quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This allows for the detailed investigation of transition states, reaction energy barriers, and the electronic rearrangements that occur during bond breaking and formation.

| Computational Method | Purpose | Insights Gained |

| Molecular Docking | Predicts binding mode and affinity. | Identifies key interacting residues and the likely binding pose of the substrate in the active site. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme-substrate complex. | Reveals conformational changes, active site flexibility, and the role of solvent. nih.gov |

| QM/MM | Models the enzymatic reaction mechanism. | Elucidates transition state structures, reaction pathways, and activation energies. |

Phylogenomic Analysis and Identification of Enzyme Orthologs Involved in Formylaminopyrimidine Metabolism

Phylogenomics combines evolutionary, genomic, and structural information to trace the history and function of proteins. This approach is critical for identifying the enzymes responsible for the metabolism of 6-Amino-5-formylamino-3H-pyrimidine-4-one across different organisms.

The process begins by identifying a known enzyme involved in the pathway in one organism. The amino acid sequence of this enzyme is then used as a query to search genomic databases for homologous sequences in other species. These homologous proteins, which are inferred to have evolved from a common ancestor, are known as orthologs and are likely to perform the same biological function.

By constructing phylogenetic trees from these sequences, researchers can study the evolutionary relationships between the enzymes and predict their function even in organisms where it has not been experimentally verified. This analysis can reveal how the metabolic pathway for formylaminopyrimidines has evolved and diversified. Furthermore, analyzing the conservation of key active site residues across orthologs can help confirm their functional importance, complementing findings from molecular modeling studies. This approach is crucial for annotating genomes and for understanding the metabolic capabilities of newly sequenced organisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 6-amino-5-formylamino-3H-pyrimidine-4-one and its analogues?

- Answer: The synthesis of structurally related pyrimidinones typically involves sequential functionalization. For example, nitration at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄), followed by formylation with acetic-formic anhydride to introduce the formylamino group. Propargylsulfanyl groups (as in 6-amino-5-nitro derivatives) are introduced via nucleophilic substitution reactions using propargyl bromide under alkaline conditions . Microwave-assisted synthesis (e.g., for thiazolo-pyrimidines) may enhance reaction efficiency and yield compared to conventional heating .

Q. What analytical techniques are recommended for confirming the structure of 6-amino-5-formylamino-3H-pyrimidine-4-one?

- Answer: Multimodal characterization is essential:

- X-ray crystallography resolves bond angles and tautomeric forms (e.g., N3–C1–N2 = 121.65° in similar pyrimidinones) .

- ¹H/¹³C NMR identifies substituent effects (e.g., δ ~8.1 ppm for aromatic protons in nitropyrimidines) .

- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the 4-one moiety) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Answer: Use buffered solutions (e.g., ammonium acetate pH 6.5 ) to simulate physiological or storage conditions. Monitor degradation via HPLC (≥95% purity standards ) and track byproducts using LC-MS. For photostability, employ accelerated light exposure tests (ICH Q1B guidelines).

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar pyrimidinones?

- Answer: Systematic structure-activity relationship (SAR) studies are critical. For example:

- Compare antifungal activity of 5-nitro vs. 5-formylamino derivatives using standardized MIC assays .

- Evaluate substituent effects (e.g., thiophene vs. dichlorophenyl groups ) on target binding via molecular docking.

- Control experimental variables (e.g., solvent polarity, incubation time) to isolate substituent contributions .

Q. What computational approaches are suitable for predicting the reactivity of 6-amino-5-formylamino-3H-pyrimidine-4-one in nucleophilic reactions?

- Answer: Density functional theory (DFT) calculations can model charge distribution and reactive sites. For example:

- Use crystallographic data (e.g., CCDC 1893720 ) to optimize geometry.

- Calculate Fukui indices to identify nucleophilic centers (e.g., amino groups at positions 2 and 6).

- Simulate reaction pathways for formylation or nitration to predict regioselectivity .

Q. What strategies optimize the regioselectivity of formylation in the synthesis of 6-amino-5-formylamino-3H-pyrimidine-4-one?

- Answer:

- Protecting groups: Temporarily block the 6-amino group with tert-butoxycarbonyl (Boc) to direct formylation to the 5-position .

- Catalysis: Use Lewis acids (e.g., ZnCl₂) to activate specific positions for electrophilic substitution .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance electrophile mobility and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.